molecular formula C14H19NO3 B2575464 N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(p-tolyloxy)acetamide CAS No. 1251584-06-1

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(p-tolyloxy)acetamide

Cat. No. B2575464
CAS RN: 1251584-06-1
M. Wt: 249.31
InChI Key: RAAAGOBWFHFLAD-UHFFFAOYSA-N
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Description

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(p-tolyloxy)acetamide, also known as HOCPCA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. HOCPCA is a selective agonist of the G protein-coupled receptor GPR55, which is involved in various physiological processes, including pain sensation, inflammation, and cancer progression.

Scientific Research Applications

Kinetics and Mechanism of N-substituted Amide Hydrolysis

A study investigated the hydrolysis kinetics and mechanism of N-substituted amides in high-temperature water, using N-methylacetamide as a model. This research provides insights into the hydrolysis reaction mechanisms of similar compounds, potentially relevant for understanding the behavior of N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(p-tolyloxy)acetamide under similar conditions (Duan, Dai, & Savage, 2010).

Chemoselective Acetylation of 2-Aminophenol

Research on the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide highlights the utility of specific acylation techniques. These methods could be applicable to the synthesis and modification of N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(p-tolyloxy)acetamide for pharmaceutical purposes (Magadum & Yadav, 2018).

Opioid Kappa Agonists Development

A study on the synthesis and biological evaluation of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides as opioid kappa agonists suggests the potential pharmacological applications of structurally related compounds. This could indicate the possibility of exploring N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(p-tolyloxy)acetamide for similar bioactivities (Costello et al., 1991).

Metabolism of Chloroacetamide Herbicides

Research on the metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes details how these compounds are metabolized, which might offer insights into the metabolic pathways and potential toxicological profiles of related compounds, including N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(p-tolyloxy)acetamide (Coleman et al., 2000).

properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-11-2-4-12(5-3-11)18-8-13(17)15-9-14(10-16)6-7-14/h2-5,16H,6-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAAAGOBWFHFLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(p-tolyloxy)acetamide

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